molecular formula C7H13NOSi B3372456 4-Methyl-2-trimethylsilanyl-oxazole CAS No. 90892-93-6

4-Methyl-2-trimethylsilanyl-oxazole

Cat. No. B3372456
CAS RN: 90892-93-6
M. Wt: 155.27 g/mol
InChI Key: QSETWDBQBNZVRV-UHFFFAOYSA-N
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Description

4-Methyl-2-trimethylsilanyl-oxazole is a chemical compound with the molecular formula C7H13NOSi and a molecular weight of 155.27 . It is a colorless liquid at room temperature .


Molecular Structure Analysis

The molecule contains a total of 23 bonds, including 10 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, and 1 Oxazole .


Physical And Chemical Properties Analysis

4-Methyl-2-trimethylsilanyl-oxazole is a colorless liquid at room temperature . It has a molecular weight of 155.27 .

Safety And Hazards

While specific safety data for 4-Methyl-2-trimethylsilanyl-oxazole is not available, it’s important to handle all chemical substances with care, using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

Oxazoles, including 4-Methyl-2-trimethylsilanyl-oxazole, continue to be an area of active research due to their wide range of biological activities and potential applications in medicinal chemistry . Future research will likely focus on the synthesis of new oxazole derivatives and the exploration of their biological activities .

properties

IUPAC Name

trimethyl-(4-methyl-1,3-oxazol-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOSi/c1-6-5-9-7(8-6)10(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSETWDBQBNZVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80523242
Record name 4-Methyl-2-(trimethylsilyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-trimethylsilanyl-oxazole

CAS RN

90892-93-6
Record name 4-Methyl-2-(trimethylsilyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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